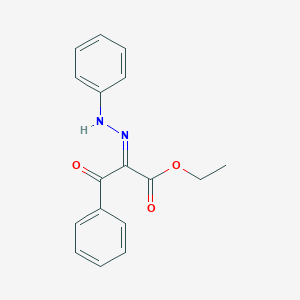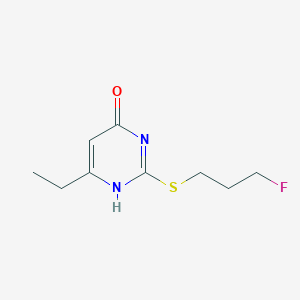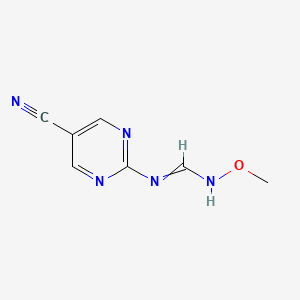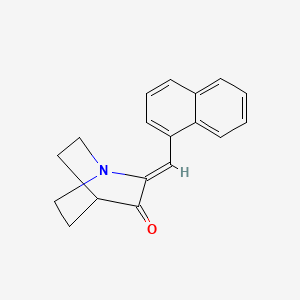
ethyl (2E)-3-oxo-3-phenyl-2-(phenylhydrazinylidene)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 5524689 is a chemical entity with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound identified by the Chemical Abstracts Service number 5524689 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical transformation. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Industrial Production Methods
In industrial settings, the production of the compound identified by the Chemical Abstracts Service number 5524689 is scaled up using large reactors and continuous flow processes. The industrial production methods focus on efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated control systems and real-time monitoring are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
The compound identified by the Chemical Abstracts Service number 5524689 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of the compound identified by the Chemical Abstracts Service number 5524689 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and specific catalysts.
Major Products Formed
The major products formed from the reactions of the compound identified by the Chemical Abstracts Service number 5524689 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
The compound identified by the Chemical Abstracts Service number 5524689 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of the compound identified by the Chemical Abstracts Service number 5524689 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the compound identified by the Chemical Abstracts Service number 5524689 include other chemical entities with related structures and properties. These compounds may share similar functional groups, reactivity, and applications.
Uniqueness
The uniqueness of the compound identified by the Chemical Abstracts Service number 5524689 lies in its specific chemical structure and the resulting properties. This compound may exhibit unique reactivity, biological activity, or industrial utility compared to other similar compounds.
Conclusion
The compound identified by the Chemical Abstracts Service number 5524689 is a valuable chemical entity with diverse applications in scientific research and industry. Its unique properties and reactivity make it an important compound for various chemical, biological, and industrial processes. Further research and development continue to explore its full potential and expand its applications.
Properties
IUPAC Name |
ethyl (2E)-3-oxo-3-phenyl-2-(phenylhydrazinylidene)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-17(21)15(16(20)13-9-5-3-6-10-13)19-18-14-11-7-4-8-12-14/h3-12,18H,2H2,1H3/b19-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKWNUHGHPERAP-XDJHFCHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(dimethylamino)prop-2-enoyl]benzonitrile](/img/structure/B7787582.png)
![1-{N'-[amino(pyridin-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7787591.png)
![5-cyano-N-[[(2-fluorophenyl)methoxyamino]methylidene]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B7787613.png)
![5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide](/img/structure/B7787617.png)

![methyl 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B7787629.png)

![2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid](/img/structure/B7787639.png)
![5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione](/img/structure/B7787641.png)
![(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B7787649.png)

![N,N-dimethyl-4-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B7787653.png)
![(3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one](/img/structure/B7787654.png)
![4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one](/img/structure/B7787655.png)
